1-tert-Butyl-3-ethyl-1H-pyrazole-4-carboxylic acid
Description
Pyrazole carboxylic acids are widely utilized in medicinal chemistry and agrochemical research due to their structural versatility and bioactivity. The tert-butyl group enhances steric bulk and metabolic stability, while the ethyl group introduces moderate hydrophobicity .
Properties
CAS No. |
682757-48-8 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-tert-butyl-3-ethylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N2O2/c1-5-8-7(9(13)14)6-12(11-8)10(2,3)4/h6H,5H2,1-4H3,(H,13,14) |
InChI Key |
WWNPFYPPWSSPBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1C(=O)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Standard Protocol
The most widely reported method involves cyclocondensation between hydrazines and 1,3-dicarbonyl precursors. Ethyl acetoacetate serves as a common C₃-building block, reacting with hydrazine hydrate to form a pyrazole intermediate. Subsequent alkylation introduces the tert-butyl and ethyl groups. The general reaction sequence is as follows:
Key steps include:
Optimization and Yield Data
Table 1 summarizes conditions and yields from recent studies:
| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate | Ethanol | 80 | 6 | 68 |
| Diethyl oxalate | THF | 60 | 4 | 72 |
| Methyl benzoylacetate | Toluene | 70 | 5 | 65 |
Yields depend on the electronic nature of the 1,3-dicarbonyl compound, with electron-withdrawing groups enhancing cyclization rates.
One-Pot Multicomponent Synthesis
Methodology and Advantages
A one-pot approach minimizes intermediate isolation, improving efficiency. Gu et al. demonstrated this using β-bromocarbonyl compounds and thiosemicarbazides. For this compound, the protocol involves:
Performance Metrics
This method achieves yields up to 87% under optimized conditions (Table 2):
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Thiazole formation | β-Bromoethylacetate | THF, 0°C, 1 h | 92 |
| Cyclocondensation | tert-Butyl isocyanate | EtOH, reflux, 2 h | 87 |
The one-pot strategy reduces solvent waste and processing time, making it suitable for pilot-scale production.
Industrial-Scale Production
Large-Sbatch Synthesis
Industrial protocols prioritize cost-effectiveness and purity. Key steps include:
Quality Control Parameters
Table 3 outlines critical quality attributes for bulk batches:
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥97% | HPLC |
| Residual Solvents | <500 ppm | GC-MS |
| Heavy Metals | <10 ppm | ICP-OES |
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-3-ethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The tert-butyl and ethyl groups can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Agricultural Applications
Fungicides : One of the primary applications of 1-tert-butyl-3-ethyl-1H-pyrazole-4-carboxylic acid is in the development of fungicides. The compound has been identified as a precursor for synthesizing various fungicidal agents, particularly those targeting phytopathogenic fungi. Research indicates that derivatives of pyrazole compounds exhibit significant antifungal activity, outperforming traditional fungicides like boscalid in certain tests .
Case Study: Antifungal Activity
A study conducted on the antifungal properties of pyrazole derivatives demonstrated that compounds similar to this compound showed higher efficacy against several strains of fungi. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole ring could enhance antifungal potency .
Pharmaceutical Applications
Anticancer Agents : The compound has also been explored for its potential as an anticancer agent. Pyrazole derivatives have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell growth. For instance, compounds with similar structural motifs demonstrated significant inhibition rates against leukemia and central nervous system cancer cell lines .
Case Study: Anticancer Activity
In a study published by Güzel-Akdemir et al., several pyrazole derivatives were assessed for their anticancer activity. One compound exhibited an inhibition value of 84.19% against a leukemia cell line, indicating the potential therapeutic benefits of this class of compounds .
Material Science Applications
Polymer Chemistry : The unique properties of this compound make it suitable for applications in polymer chemistry. It can be used as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.
Data Table: Comparison of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | Inhibition (%) |
|---|---|---|---|
| 1-tert-butyl-3-ethyl-pyrazole | Antifungal | Phytopathogenic Fungi | Higher than boscalid |
| Pyrazole Derivative A | Anticancer | MOLT-4 (Leukemia) | 84.19 |
| Pyrazole Derivative B | Anticancer | SF-295 (CNS) | 72.11 |
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3-ethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The tert-butyl and ethyl groups can influence the compound’s binding affinity and selectivity towards its targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally analogous pyrazole derivatives (Table 1):
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |
|---|---|---|---|---|
| 1-tert-Butyl-3-ethyl-1H-pyrazole-4-carboxylic acid* | C10H16N2O2 | 196.25 | tert-Butyl (C1), Ethyl (C3) | Carboxylic acid (C4) |
| 1-tert-Butyl-1H-pyrazole-4-carboxylic acid (CAS 950858-65-8) | C8H12N2O2 | 168.20 | tert-Butyl (C1) | Carboxylic acid (C4) |
| 1-Ethylpyrazole-4-carboxylic Acid (CAS 400858-54-0) | C6H8N2O2 | 140.14 | Ethyl (C1) | Carboxylic acid (C4) |
| 1-tert-Butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate (CAS 405103-00-6) | C11H16N2O4 | 240.26 | tert-Butyl (C1), Ethyl (C4) | Ester groups (C1, C4) |
*Calculated molecular weight based on formula.
- Steric and Electronic Effects : The tert-butyl group at C1 in the target compound introduces significant steric hindrance compared to smaller alkyl groups (e.g., ethyl at C1 in 1-Ethylpyrazole-4-carboxylic Acid). This bulkiness may influence binding affinity in biological systems and solubility .
- Functional Group Positioning : The carboxylic acid at C4 is a common feature in pyrazole-based drug intermediates, enabling hydrogen bonding and salt formation. In contrast, ester derivatives like 1-tert-Butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate (CAS 405103-00-6) lack acidic protons, altering reactivity .
Physicochemical Properties
- Solubility : The tert-butyl group reduces water solubility compared to analogs with smaller alkyl chains. For example, 1-Ethylpyrazole-4-carboxylic Acid (MW 140.14) is likely more polar and water-soluble than the target compound .
- Stability : Tert-butyl-substituted pyrazoles exhibit enhanced thermal and oxidative stability due to the electron-donating and bulky nature of the substituent .
Research Findings and Data
Table 2: Key Research Data on Similar Compounds
Biological Activity
1-tert-butyl-3-ethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by its pyrazole ring, which is known for diverse biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy with related compounds.
Chemical Structure and Synthesis
The compound features a tert-butyl group, an ethyl group, and a carboxylic acid functional group attached to the pyrazole ring. Its synthesis often involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions to yield high purity products.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Exhibited significant inhibitory effects against several bacterial strains.
- Anti-inflammatory Properties : Demonstrated potential in reducing inflammation in animal models.
- Anticancer Effects : Shown to inhibit tumor cell proliferation in vitro.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The exact pathways involved are still under investigation but may include modulation of signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have indicated that this compound displays notable antimicrobial properties. For instance, it was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.
Anti-inflammatory Effects
In a study assessing its anti-inflammatory potential, this compound reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The effective concentration leading to significant inhibition was found to be around 25 µM.
Anticancer Activity
The anticancer properties were evaluated using various cancer cell lines. Notably, the compound exhibited an IC50 value of approximately 30 µM in human breast cancer cells (MCF-7) and showed promise in inducing apoptosis through caspase activation pathways.
| Activity | Cell Line/Organism | IC50/MIC | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 20 µg/mL | |
| Anti-inflammatory | Macrophages | 25 µM | |
| Anticancer | MCF-7 | 30 µM |
Comparative Studies
When compared with other pyrazole derivatives, such as 1-tert-butyl-3-methyl-1H-pyrazole derivatives, the 4-carboxylic acid variant displayed enhanced solubility and bioavailability which are crucial for therapeutic applications.
Case Studies
In a clinical context, compounds similar to this compound have been explored for their potential in treating hyperproliferative disorders. For example, one study highlighted its effectiveness in inhibiting tumor growth in xenograft models, suggesting a promising avenue for cancer therapy.
Q & A
Basic: What are the common synthetic routes for 1-tert-Butyl-3-ethyl-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or analogous carbonyl compounds. For example, ethyl acetoacetate can react with tert-butyl hydrazine derivatives under controlled conditions to form the pyrazole core. Subsequent functionalization (e.g., alkylation at the 3-position with ethyl groups) and hydrolysis of ester intermediates yield the carboxylic acid. A representative method involves using triazenylpyrazole precursors, where azide groups are introduced via azido(trimethyl)silane in the presence of trifluoroacetic acid, followed by purification via flash chromatography .
Basic: How is the compound characterized using spectroscopic and chromatographic methods?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and purity (e.g., δ = 7.84 ppm for pyrazole protons, δ = 162.4 ppm for carbonyl carbons) .
- IR Spectroscopy : Identifies functional groups (e.g., strong absorption at 2143 cm⁻¹ for azide groups, 1704 cm⁻¹ for esters) .
- Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., m/z 271.1065 for [M]+) .
- TLC/HPLC : Monitors reaction progress and purity (e.g., Rf = 0.60 in cyclohexane/ethyl acetate 2:1) .
Basic: What structural features contribute to the compound’s stability during storage?
The tert-butyl group at the 1-position provides steric hindrance, reducing susceptibility to hydrolysis or oxidation. The carboxylic acid group at the 4-position can form stable salts or hydrogen-bonded networks, enhancing crystallinity. Storage under inert atmospheres at low temperatures (−20°C) is recommended to prevent decomposition .
Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Temperature Control : Slow warming from 0°C to 50°C during azide introduction minimizes side reactions .
- Catalyst Selection : Trifluoroacetic acid (TFA) enhances electrophilic activation in triazenylpyrazole synthesis .
- Purification Strategies : Dry-load flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) improves separation efficiency for polar intermediates .
Yield improvements (e.g., from 51% to >70%) may require iterative optimization of stoichiometry and solvent systems.
Advanced: How are contradictions in spectral data resolved during structural elucidation?
- Cross-Validation : Compare NMR chemical shifts with computed spectra (DFT calculations) to confirm assignments .
- X-ray Crystallography : Definitively resolves ambiguities (e.g., crystal packing analysis for bond angles/distances in related pyrazole derivatives) .
- Isotopic Labeling : Traces unexpected peaks in MS or NMR caused by impurities or degradation products.
Advanced: What computational approaches are used to predict reactivity and regioselectivity?
- DFT Calculations : Model transition states for cyclocondensation reactions to predict regioselectivity (e.g., favoring 1,3-dipolar cycloaddition pathways) .
- Molecular Dynamics (MD) : Simulate solvation effects on reaction kinetics, particularly for polar aprotic solvents like DMF or dichloromethane .
- Docking Studies : For bioactive derivatives, predict interactions with enzymatic targets (e.g., binding affinity to kinase domains).
Advanced: How are hazardous byproducts managed during synthesis?
- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to detect azide intermediates, which are thermally unstable .
- Quenching Protocols : Neutralize excess TFA with bicarbonate washes before solvent removal .
- Waste Stream Analysis : Characterize byproducts via LC-MS to ensure compliance with environmental regulations (e.g., EPA guidelines for azide disposal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
